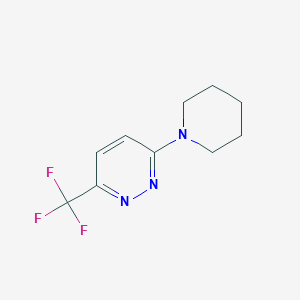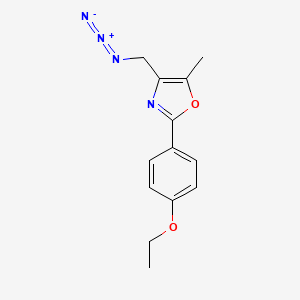
4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Corrosion Inhibition
Oxazole derivatives, including structures similar to 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, have been studied for their corrosion inhibition properties. For instance, certain oxazole compounds have demonstrated significant corrosion inhibition efficiency for mild steel in a hydrochloric acid medium. These compounds, including similar oxazole derivatives, reduce corrosion rate through adsorption on the metal surface, with some acting as mixed-type inhibitors. This suggests potential applications of 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole in metal protection and corrosion control (Rahmani et al., 2018).
Photochemical Reactions
4-Substituted oxazoles, a category encompassing compounds like 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, are utilized in photochemical studies. Research has shown that irradiation of certain oxazole derivatives can lead to the formation of various oxazole isomers, indicating potential use in photochemistry and material science (Dietliker et al., 1976).
Synthesis of Complex Organic Compounds
Oxazole derivatives are crucial in synthesizing complex organic molecules, such as natural products and pharmaceuticals. For example, specific oxazole compounds have been used as building blocks in the total synthesis of siphonazoles, a class of natural products, suggesting similar applications for 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole (Zhang et al., 2009).
Antimicrobial Activity
Some oxazole derivatives have displayed antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. Research on various oxazole compounds has shown good to moderate activity against different microorganisms, indicating a potential role for 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole in antimicrobial drug development (Bektaş et al., 2007).
Anticancer Evaluation
Oxazole compounds have been evaluated for their potential anticancer properties. Studies on various 2-methyl-4,5-disubstituted oxazoles, related to 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, have shown promising results against a range of cancer cell lines. This points to the potential use of similar compounds in cancer treatment (Romagnoli et al., 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
Propriétés
IUPAC Name |
4-(azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-3-18-11-6-4-10(5-7-11)13-16-12(8-15-17-14)9(2)19-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJNHPOUSBQFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



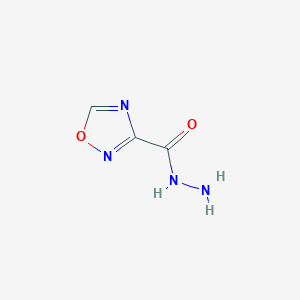
![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)
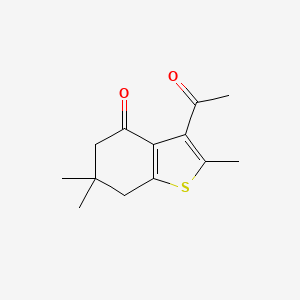
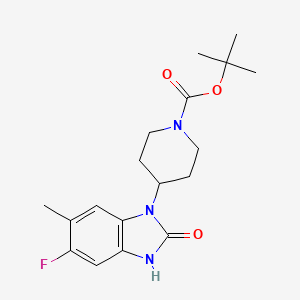
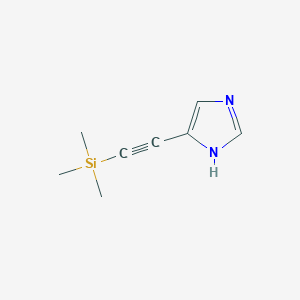

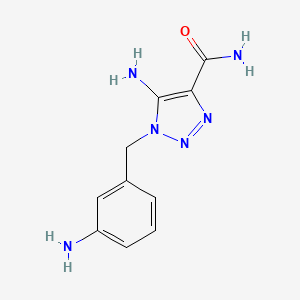
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
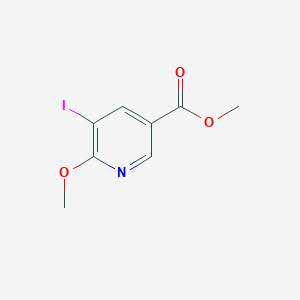
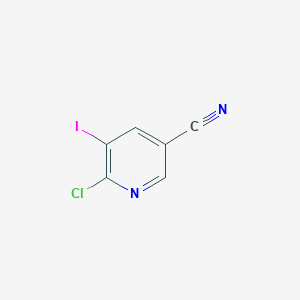
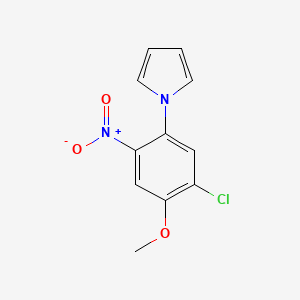
![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)
